7-(Trifluoromethyl)quinoline
Overview
Description
7-(Trifluoromethyl)quinoline is a fluorinated derivative of quinoline, characterized by the presence of a trifluoromethyl group at the 7th position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)quinoline typically involves the introduction of a trifluoromethyl group into the quinoline ring. One common method is the cyclization of appropriate precursors under specific conditions. For instance, trifluoromethyl-substituted quinolines can be prepared from 3-substituted 1-CF3-prop-2-yne 1-iminium triflate salts and 1,5- or 1,8-diaminonaphthalene through a twofold pyridoannelation sequence . This transformation does not require additional reagents and can be performed under mild thermal conditions.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution often involves reagents like sodium methoxide in liquid ammonia.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and dihydroquinoline derivatives .
Scientific Research Applications
7-(Trifluoromethyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: It has shown promise in the development of antimalarial and antineoplastic drugs.
Industry: The compound is used in the production of liquid crystals and as a component in organic light-emitting devices
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its efficacy in medicinal applications .
Comparison with Similar Compounds
7-Fluoroquinoline: Similar in structure but with a single fluorine atom instead of a trifluoromethyl group.
6-Trifluoromethylquinoline: Another trifluoromethyl-substituted quinoline but with the group at the 6th position.
5,7-Difluoroquinoline: Contains two fluorine atoms at the 5th and 7th positions.
Uniqueness: 7-(Trifluoromethyl)quinoline is unique due to the presence of the trifluoromethyl group at the 7th position, which significantly alters its chemical properties and reactivity compared to other fluorinated quinolines. This unique substitution pattern enhances its potential in various applications, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
7-(trifluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)8-4-3-7-2-1-5-14-9(7)6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMSEFHVUYEEDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(F)(F)F)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332685 | |
Record name | 7-(Trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325-14-4 | |
Record name | 7-(Trifluoromethyl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=325-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 7-(trifluoromethyl)quinoline an attractive scaffold in medicinal chemistry?
A1: The this compound moiety appears in various bioactive molecules, including those with antimalarial and anticancer activities [, ]. Its presence often enhances potency and selectivity for specific targets, likely due to its influence on electronic properties and molecular interactions.
Q2: How do structural modifications of this compound derivatives impact their biological activity?
A2: Structure-activity relationship (SAR) studies are crucial in understanding how modifications impact a drug candidate's efficacy. For example, the introduction of a trifluoromethyl group at the 7-position of the quinoline ring significantly enhanced the anodic alpha-fluorination of certain sulfides []. Furthermore, research on 3,5,7-trisubstituted quinolines revealed that specific substitutions at these positions led to potent c-Met kinase inhibitors with nanomolar IC50 values []. These findings demonstrate the significant impact of substituent selection on biological activity.
Q3: Can you provide an example of a this compound derivative with promising anticancer activity?
A3: SOMG-833, a 3,5,7-trisubstituted quinoline derivative containing a 7-(trifluoromethyl) group, demonstrated potent and selective c-MET inhibitory activity []. This compound effectively blocked c-MET–dependent neoplastic effects in vitro and showed significant antitumor activity in vivo in various xenograft models.
Q4: What is the significance of the reported crystal structures of this compound derivatives?
A4: Understanding the three-dimensional arrangement of atoms within a molecule is essential for drug design. The crystal structure of 4-(4-Methylpiperazin-1-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline revealed key structural features, including the conformation of the piperazine ring and the dihedral angles between the quinoline ring and other aromatic systems []. This information can be used to rationalize observed biological activity and guide further optimization efforts.
Q5: What synthetic strategies are commonly employed to prepare this compound derivatives?
A5: Researchers have developed various methods for synthesizing these compounds. One example involves the addition of nitroalkanes to ortho-halonitrobenzenes, leading to the formation of 4-chloro-7-(trifluoromethyl)quinoline [, ]. This approach highlights the versatility of chemical synthesis in accessing diverse this compound derivatives.
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